molecular formula C19H35N3O4 B7431036 tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate

tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate

Cat. No. B7431036
M. Wt: 369.5 g/mol
InChI Key: DUBFRPOGCCIAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP-4 inhibitor and is widely used in the pharmaceutical industry for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been shown to have various biochemical and physiological effects. It has been found to lower blood glucose levels in patients with type 2 diabetes by increasing insulin secretion. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in lab experiments is its high potency and specificity for DPP-4 inhibition. This makes it an ideal tool for studying the role of DPP-4 in various physiological processes. However, one of the limitations of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is its potential toxicity, which may affect the results of lab experiments if not carefully controlled.

Future Directions

There are several future directions for the study of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate. One of the areas of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for cancer patients. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in various populations.
In conclusion, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and specificity for DPP-4 inhibition make it an ideal tool for studying the role of DPP-4 in various physiological processes. Further studies are needed to determine its optimal dose and treatment regimen for various diseases.

Synthesis Methods

The synthesis of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the reaction of tert-butyl N-[3-(aminopropoxy)propyl]carbamate with 3-cyclohexylpyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base and an organic solvent. The product obtained is purified by column chromatography to obtain tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in high yields.

Scientific Research Applications

Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a DPP-4 inhibitor for the treatment of type 2 diabetes. It has also been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4/c1-19(2,3)26-18(24)21-25-13-7-11-20-17(23)22-12-10-16(14-22)15-8-5-4-6-9-15/h15-16H,4-14H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBFRPOGCCIAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCNC(=O)N1CCC(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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